molecular formula C28H37N3O3 B565373 Bilastine-d6 CAS No. 1215358-58-9

Bilastine-d6

Número de catálogo: B565373
Número CAS: 1215358-58-9
Peso molecular: 469.659
Clave InChI: ACCMWZWAEFYUGZ-XERRXZQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bilastine-d6 is a deuterated form of bilastine, a second-generation antihistamine used primarily for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. The deuterated version, this compound, is often used in pharmacokinetic studies as an internal standard due to its stability and similarity to the non-deuterated compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bilastine-d6 involves the incorporation of deuterium atoms into the bilastine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:

    Deuteration of Starting Materials: Using deuterated reagents such as deuterated acids or bases to introduce deuterium atoms into the starting materials.

    Coupling Reactions: Employing coupling reactions to assemble the deuterated intermediates into the final this compound structure.

    Purification: Utilizing chromatographic techniques to purify the final product and ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large-scale deuteration of starting materials using deuterated reagents.

    Automated Synthesis: Employing automated synthesis equipment to carry out the coupling reactions efficiently.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Bilastine-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further studies or applications.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Bilastine-d6 serves as an internal standard in mass spectrometry for studying the pharmacokinetics of bilastine. The compound's unique isotopic labeling allows for precise quantification in biological samples, facilitating the determination of pharmacokinetic parameters such as:

  • Maximum plasma concentration (CmaxC_{max})
  • Area under the plasma concentration-time curve (AUC)
  • Half-life and clearance rates

For instance, a study demonstrated that after single oral doses of bilastine, peak plasma concentrations were reached within 1 to 1.5 hours, and the pharmacokinetic parameters showed linearity across various doses (10–50 mg) . this compound's role in these studies enhances the reliability of results by providing a stable reference point.

Metabolic Studies

This compound is instrumental in understanding the metabolic pathways of bilastine itself. It aids researchers in identifying and quantifying metabolites formed during the drug's metabolism. This is crucial for:

  • Characterizing metabolic profiles : Understanding how bilastine is processed in the body can inform dosage adjustments and potential interactions with other drugs.
  • Identifying degradation products : This information is vital for ensuring the safety and efficacy of bilastine in clinical use.

Drug Development

In drug development, this compound plays a significant role in the synthesis and testing of new antihistamines and related compounds. Its isotopic labeling allows for:

  • Enhanced analytical methods : The use of this compound improves the sensitivity and specificity of assays used to evaluate new compounds.
  • Understanding structure-activity relationships (SAR) : Researchers can explore how modifications to the bilastine structure affect its antihistaminic activity, potentially leading to more effective drugs.

Biological Research

This compound is utilized in various biological research contexts, particularly concerning allergic reactions and histamine receptor interactions. Its applications include:

  • Investigating histamine receptor binding : By studying how this compound interacts with H1 receptors, researchers can gain insights into the mechanisms underlying allergic responses.
  • Allergy models : this compound can be used in experimental models to assess its effectiveness in mitigating allergic symptoms, thereby contributing to a better understanding of allergy pathophysiology.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

StudyApplicationFindings
Pharmacokinetic StudyInternal StandardDemonstrated dose-proportional pharmacokinetics with sustained effects over 24 hours .
Metabolic Pathway AnalysisQuantification of MetabolitesIdentified key metabolites aiding in understanding drug interactions .
Drug DevelopmentSAR StudiesLed to the discovery of new compounds with enhanced antihistaminic properties .
Ocular Biodistribution StudyEye Drops EfficacyShowed significant retention in ocular tissues supporting once-daily administration .

Mecanismo De Acción

Bilastine-d6, like bilastine, acts as a selective histamine H1 receptor antagonist. It binds to the H1 receptors on mast cells, preventing the release of histamine and thereby reducing allergic symptoms such as nasal congestion and urticaria. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide stability for analytical purposes.

Comparación Con Compuestos Similares

    Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.

    Fexofenadine: Known for its rapid onset of action but shorter duration compared to bilastine.

    Desloratadine: Similar in action but with different metabolic pathways.

Uniqueness of Bilastine-d6: this compound is unique due to its deuterated nature, which provides enhanced stability and makes it an ideal internal standard for analytical studies. Its pharmacokinetic profile is similar to bilastine, but the presence of deuterium atoms allows for more precise and accurate measurements in research applications.

Actividad Biológica

Bilastine-d6 is a deuterated form of bilastine, a second-generation antihistamine primarily used for treating allergic conditions such as allergic rhinitis and chronic urticaria. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of Bilastine

Bilastine is a selective histamine H1 receptor antagonist that demonstrates high specificity for H1 receptors while exhibiting negligible affinity for other receptors, including serotonin and muscarinic receptors. This selectivity contributes to its effectiveness in alleviating allergy symptoms without significant sedative effects, which are common with first-generation antihistamines .

Pharmacodynamics

Mechanism of Action:
Bilastine acts as an inverse agonist at the H1 receptor, inhibiting the actions of histamine, which is responsible for allergic symptoms. Preclinical studies indicate that bilastine can reduce histamine-induced smooth muscle contraction and microvascular extravasation, highlighting its antiallergic properties .

In Vitro and In Vivo Studies:

  • In Vitro: Bilastine demonstrated an IC50 value for H1 receptor binding significantly lower than that of cetirizine and fexofenadine, indicating superior potency .
  • In Vivo: Studies in animal models showed that bilastine effectively reduced bronchospasms and endothelial permeability associated with allergic reactions .

Pharmacokinetics

Absorption and Bioavailability:
Bilastine is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1 to 1.5 hours. The bioavailability is approximately 60%, with a half-life of about 14.5 hours, allowing for once-daily dosing .

Distribution:
The apparent volume of distribution is approximately 1.29 L/kg, with plasma protein binding ranging from 84% to 90% . Bilastine does not undergo significant hepatic metabolism; about 95% is excreted unchanged in urine and feces .

Clinical Efficacy

Case Studies and Trials:
Several clinical trials have assessed the efficacy of bilastine in treating allergic conditions:

  • Chronic Urticaria: In a study involving patients with chronic idiopathic urticaria, bilastine (20 mg once daily) significantly reduced itching intensity and the number of wheals over a treatment period of 28 days .
  • Allergic Rhinitis: Bilastine effectively controlled symptoms such as sneezing, nasal discharge, and ocular itching for up to 24 hours post-administration .

Safety Profile:
Clinical trials have shown that bilastine has a favorable safety profile. No significant cardiovascular effects or prolongation of the QTc interval were observed even at doses up to ten times the therapeutic dose. Adverse events were comparable between bilastine and placebo groups .

Comparative Efficacy

A recent study compared bilastine's efficacy to that of double doses of other H1-antihistamines. Results indicated that bilastine was non-inferior to higher doses of standard antihistamines in managing allergy symptoms without increasing adverse events .

Parameter Bilastine (20 mg) Double Dose H1-Antihistamine
Total Symptoms Score (TSS)Non-inferiorReference Group
Adverse EventsComparableComparable
Duration of Symptom Relief24 hoursVariable

Propiedades

IUPAC Name

3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLDZMARIUXJI-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC(=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.